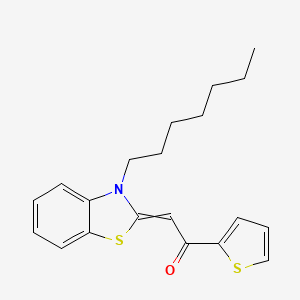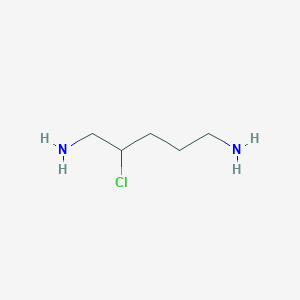
2-Chloropentane-1,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloropentane-1,5-diamine is an organic compound with the molecular formula C5H13ClN2 It is a diamine derivative of pentane, where two amino groups are attached to the first and fifth carbon atoms, and a chlorine atom is attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropentane-1,5-diamine typically involves the chlorination of pentane followed by the introduction of amino groups. One common method is the free-radical chlorination of pentane to produce 2-chloropentane. This reaction is carried out under controlled conditions using chlorine gas and ultraviolet light to initiate the free-radical mechanism . The resulting 2-chloropentane is then subjected to nucleophilic substitution reactions with ammonia or other amine sources to introduce the amino groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale
Análisis De Reacciones Químicas
Types of Reactions
2-Chloropentane-1,5-diamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or thiolate ions.
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium alkoxides, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid can be used under controlled conditions to achieve oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents such as ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, and thiols depending on the nucleophile used.
Oxidation: Products include nitroso and nitro derivatives.
Reduction: Products include primary and secondary amines.
Aplicaciones Científicas De Investigación
2-Chloropentane-1,5-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloropentane-1,5-diamine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of amino groups allows it to form hydrogen bonds and electrostatic interactions with biological targets, influencing its activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropentane: A simpler compound with only a chlorine atom attached to the second carbon atom.
1,5-Diaminopentane: A compound with two amino groups attached to the first and fifth carbon atoms but without the chlorine atom.
2-Chloro-1,3-diaminopropane: A compound with a similar structure but with a shorter carbon chain.
Uniqueness
2-Chloropentane-1,5-diamine is unique due to the presence of both chlorine and amino groups, which allows it to participate in a wide range of chemical reactions and interactions
Propiedades
Número CAS |
918872-08-9 |
|---|---|
Fórmula molecular |
C5H13ClN2 |
Peso molecular |
136.62 g/mol |
Nombre IUPAC |
2-chloropentane-1,5-diamine |
InChI |
InChI=1S/C5H13ClN2/c6-5(4-8)2-1-3-7/h5H,1-4,7-8H2 |
Clave InChI |
XZIWPYBFCAWSOH-UHFFFAOYSA-N |
SMILES canónico |
C(CC(CN)Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


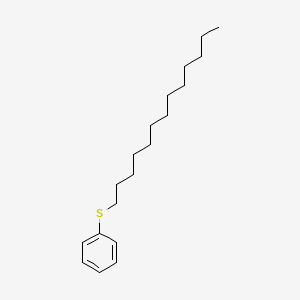
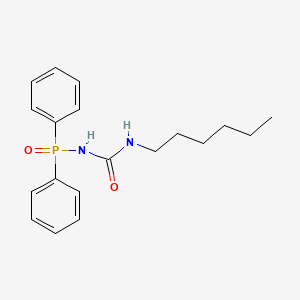
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B14184791.png)
![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzamide](/img/structure/B14184794.png)
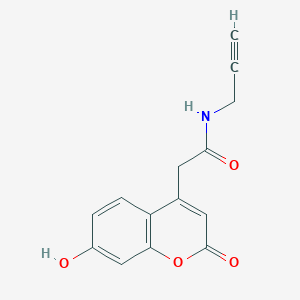
![4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid](/img/structure/B14184819.png)
![5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14184826.png)
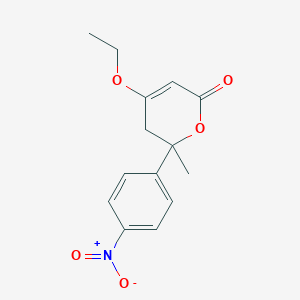
![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)
![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)
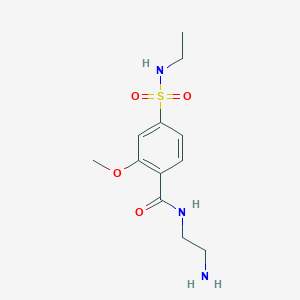
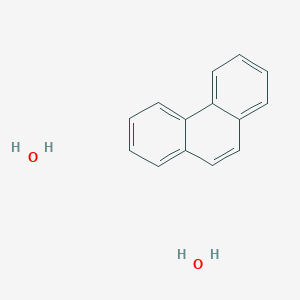
![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)
